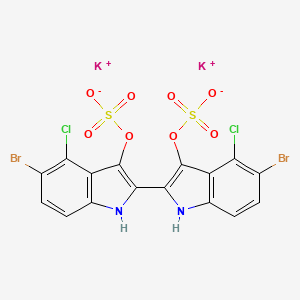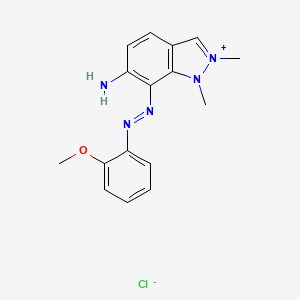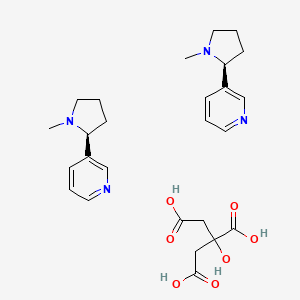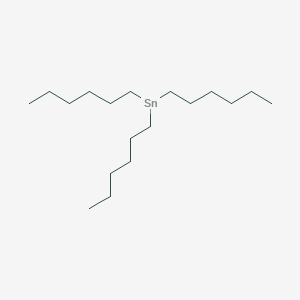
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine is an organogermanium compound that features a unique combination of germanium, sulfur, and nitrogen atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with p-tolylamine and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where the p-tolyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Germanium oxides and sulfoxides.
Reduction: Reduced germanium species and thiol derivatives.
Substitution: Various substituted thiazagermolidine derivatives.
科学的研究の応用
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine involves its interaction with molecular targets through its germanium, sulfur, and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(p-tolyl)morpholine
- 2-Methyl-2-(p-tolyl)propanoic acid
- 2-Methyl-2-(p-tolyl)-(1,3)dithiane
Uniqueness
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties compared to similar compounds containing only carbon, nitrogen, and sulfur. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
84260-36-6 |
|---|---|
分子式 |
C10H15GeNS |
分子量 |
253.93 g/mol |
IUPAC名 |
2-methyl-2-(4-methylphenyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNS/c1-9-3-5-10(6-4-9)11(2)12-7-8-13-11/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
NGGWISQXBOUOFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Ge]2(NCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


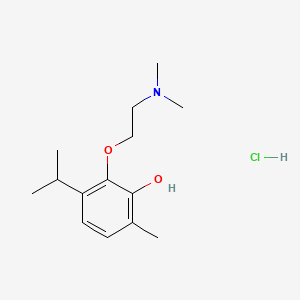
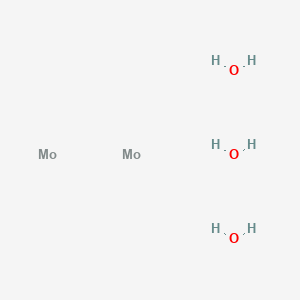
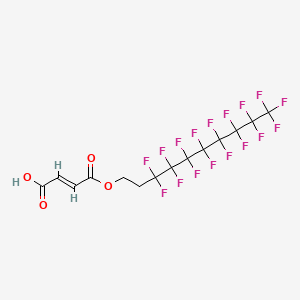
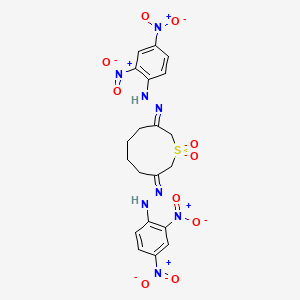


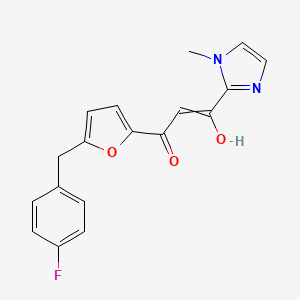
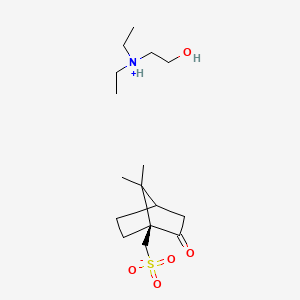
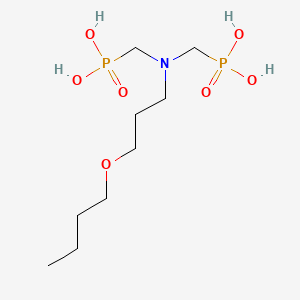
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
